molecular formula C18H19N3O2S B2876427 N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921845-02-5

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2876427
CAS No.: 921845-02-5
M. Wt: 341.43
InChI Key: QNFXXKKFQJPLKT-UHFFFAOYSA-N
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Description

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a unique combination of indole, thiazole, and cyclopropane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring, and finally, the cyclopropane carboxamide group is added. Common reagents used in these steps include various halogenating agents, base catalysts, and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: The indole and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

    Substitution: Various substituents can be introduced to the indole or thiazole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
  • (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
  • 2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine

Uniqueness

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to its combination of indole, thiazole, and cyclopropane moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-8-13-4-2-3-5-15(13)21(11)16(22)9-14-10-24-18(19-14)20-17(23)12-6-7-12/h2-5,10-12H,6-9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFXXKKFQJPLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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